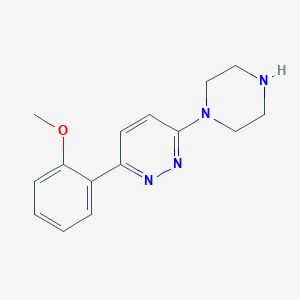![molecular formula C16H21BN2O2 B1465981 1-{[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-imidazol CAS No. 2246863-75-0](/img/structure/B1465981.png)
1-{[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-imidazol
Übersicht
Beschreibung
This compound is a type of organic molecule that contains a tetramethyl-1,3,2-dioxaborolan-2-yl group attached to an imidazole ring . It is related to other compounds such as 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole and 1,2-Dimethyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phthalate .
Synthesis Analysis
The synthesis of similar compounds often involves substitution reactions . For example, the synthesis of tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate was achieved through two substitution reactions .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as Fourier-transform infrared spectroscopy (FTIR), 1H and 13C nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) . X-ray diffraction has also been used to determine the crystal structure .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . For example, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane can undergo borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed . For example, 1,2-Dimethyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phthalate has a molecular weight of 320.15, a refractive index of 1.396, a boiling point of 42-43 °C/50 mmHg, and a density of 0.882 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
Suzuki-Miyaura-Kreuzkupplungsreaktionen
Diese Verbindung wird häufig in Suzuki-Miyaura-Kreuzkupplungsreaktionen eingesetzt, die eine Schlüsselrolle bei der Synthese verschiedener Biarylverbindungen spielen. Das Vorhandensein des Dioxaborolan-Restes ermöglicht die Bildung von C-C-Bindungen unter milden Bedingungen, was es zu einem wertvollen Reagenz bei der Herstellung von Pharmazeutika und Polymeren macht.
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds are known to interact with various enzymes and receptors, influencing their activity and function .
Mode of Action
Compounds with similar structures, such as those containing a tetramethyl-1,3,2-dioxaborolan-2-yl group, are known to undergo borylation at the benzylic c-h bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . This suggests that 1-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-1H-imidazole may interact with its targets in a similar manner.
Biochemical Pathways
Similar compounds are known to participate in hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . This suggests that 1-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-1H-imidazole may influence similar biochemical pathways.
Result of Action
Similar compounds are known to form useful intermediates in the synthesis of biologically active compounds . This suggests that this compound may have similar effects.
Biochemische Analyse
Biochemical Properties
1-{[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-imidazole plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein modifications. This compound is known to interact with enzymes such as kinases and phosphatases, influencing their activity through covalent bonding with active site residues. Additionally, it can form reversible complexes with proteins, affecting their conformation and function. The boron atom in the dioxaborolane ring is crucial for these interactions, as it can form stable covalent bonds with nucleophilic groups in biomolecules .
Cellular Effects
The effects of 1-{[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-imidazole on various cell types and cellular processes are profound. This compound has been shown to modulate cell signaling pathways by inhibiting or activating specific kinases, leading to alterations in gene expression and cellular metabolism. For instance, it can inhibit the activity of certain tyrosine kinases, resulting in decreased phosphorylation of downstream signaling proteins and subsequent changes in cellular responses . Furthermore, it can influence cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolic pathways.
Molecular Mechanism
At the molecular level, 1-{[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-imidazole exerts its effects through several mechanisms. One key mechanism involves the covalent binding of the boron atom to nucleophilic residues in enzyme active sites, leading to enzyme inhibition or activation. This compound can also form non-covalent interactions with proteins, stabilizing or destabilizing their structures and affecting their function. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The stability and degradation of 1-{[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-imidazole in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Its effects on cellular function can change over prolonged exposure, with potential alterations in enzyme activity and gene expression observed in both in vitro and in vivo studies . These temporal effects highlight the importance of considering the duration of exposure when evaluating the biochemical impact of this compound.
Dosage Effects in Animal Models
The effects of 1-{[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-imidazole vary with different dosages in animal models. At low doses, this compound can selectively modulate enzyme activity and cellular signaling pathways without causing significant toxicity. At higher doses, it may exhibit toxic effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where a specific dosage range elicits maximal biochemical responses, beyond which adverse effects become prominent.
Metabolic Pathways
1-{[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-imidazole is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the levels of key metabolites by modulating the activity of metabolic enzymes, such as dehydrogenases and transferases . These interactions can lead to changes in the concentrations of intermediates and end products of metabolic pathways, thereby affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 1-{[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-imidazole within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporter proteins, facilitating its accumulation in specific cellular compartments . Additionally, it can bind to intracellular proteins, influencing its localization and distribution within the cell. These interactions are crucial for its biochemical activity and effects on cellular function.
Subcellular Localization
The subcellular localization of 1-{[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-imidazole is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound has been observed to localize in the cytoplasm, nucleus, and mitochondria, where it can exert its biochemical effects . The presence of specific targeting signals in its structure facilitates its transport to these subcellular locations, enabling it to interact with target biomolecules and modulate their activity.
Eigenschaften
IUPAC Name |
1-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BN2O2/c1-15(2)16(3,4)21-17(20-15)14-8-6-5-7-13(14)11-19-10-9-18-12-19/h5-10,12H,11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMZLSJUUDSKWEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CN3C=CN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



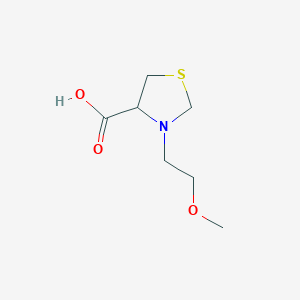

![4-[(Cyclopropylmethyl)amino]-2-pyrimidinol](/img/structure/B1465901.png)

![2-Methyl[1,3]oxazolo[5,4-b]pyridine-6-carboxylic acid](/img/structure/B1465904.png)
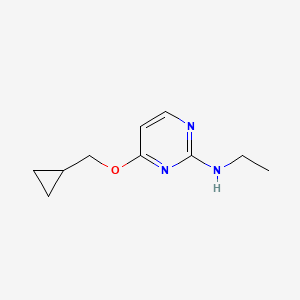
![2-Chloro-7-methylbenzo[d]thiazole](/img/structure/B1465909.png)
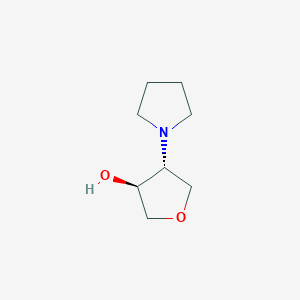

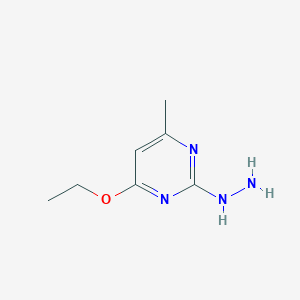

![3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde](/img/structure/B1465917.png)
